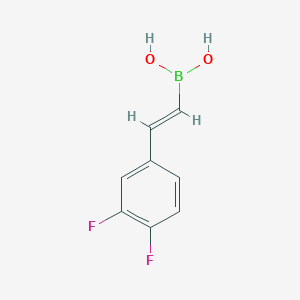

(3,4-Difluorostyryl)boronic acid

Description

General Context of Organoboron Compounds in Synthetic Chemistry

Organoboron compounds are a class of organic molecules containing a carbon-boron bond. fiveable.me They have become indispensable in modern organic synthesis due to their versatility, stability, and low toxicity compared to other organometallic reagents. fiveable.menih.gov These compounds serve as crucial reagents, catalysts, and synthetic intermediates in a wide array of chemical transformations. wikipedia.orgnumberanalytics.com

One of the most prominent applications of organoboron compounds is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. numberanalytics.comnih.gov This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular frameworks. fiveable.me Organoboron compounds, particularly boronic acids and their derivatives, are key nucleophilic partners in these reactions. nih.gov

The synthesis of organoboron compounds can be achieved through various methods, including the reaction of organolithium or Grignard reagents with boron sources, hydroboration of alkenes and alkynes, and transition metal-catalyzed borylation of aryl halides. nih.govnumberanalytics.comnih.gov The stability of many organoboron compounds to air and moisture, a notable advantage over other organometallics, simplifies their handling and application in the laboratory. fiveable.menumberanalytics.com

Significance of Styrylboronic Acids as Synthetic Intermediates

Styrylboronic acids are a subclass of organoboron compounds characterized by a vinylboronic acid group attached to a phenyl ring. This structural motif makes them highly valuable synthetic intermediates. The vinyl group can participate in a variety of chemical transformations, while the boronic acid moiety enables participation in cross-coupling reactions.

The primary utility of styrylboronic acids lies in their role as building blocks for the synthesis of stilbenes and other styrenyl compounds. Stilbenes, which feature a carbon-carbon double bond connecting two aromatic rings, are present in numerous biologically active natural products and pharmaceutical agents. The Suzuki-Miyaura reaction, utilizing a styrylboronic acid and an aryl halide, provides a direct and efficient route to these important molecules.

Furthermore, the double bond in styrylboronic acids can undergo various addition and cycloaddition reactions, allowing for further functionalization and the creation of diverse molecular architectures. This reactivity profile, combined with their stability, makes styrylboronic acids powerful tools for synthetic chemists.

Research Trajectories for Fluorine-Substituted Styrylboronic Acids

The introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. Fluorine is the most electronegative element and can alter a molecule's acidity, basicity, lipophilicity, and metabolic stability. In the context of drug design, the incorporation of fluorine is a common strategy to enhance a compound's pharmacokinetic and pharmacodynamic profile.

Consequently, there is a growing research interest in fluorine-substituted styrylboronic acids, such as (3,4-Difluorostyryl)boronic acid. The presence of two fluorine atoms on the phenyl ring of this compound can lead to several advantageous properties. For instance, the electron-withdrawing nature of fluorine can modulate the reactivity of the boronic acid and the styrenyl double bond.

Research in this area is focused on several key trajectories:

Synthesis of Novel Fluorinated Analogs: Chemists are exploring new methods to synthesize a wider variety of fluorine-substituted styrylboronic acids with different substitution patterns.

Applications in Medicinal Chemistry: These compounds are being utilized as key intermediates in the synthesis of potential therapeutic agents. The fluorine atoms can improve metabolic stability and binding affinity to biological targets. For example, fluorinated phenylboronic acids are used to create derivatives for potential drug molecules. guidechem.com

Materials Science: The unique electronic properties imparted by fluorine make these compounds attractive for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The investigation of fluorine-substituted styrylboronic acids like this compound is a vibrant area of research that promises to deliver new and improved molecules for a range of applications.

Table of Compound Properties:

| Property | Value |

| Chemical Formula | C8H7BF2O2 |

| Molecular Weight | 184.95 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 145-155 °C |

Properties

Molecular Formula |

C8H7BF2O2 |

|---|---|

Molecular Weight |

183.95 g/mol |

IUPAC Name |

[(E)-2-(3,4-difluorophenyl)ethenyl]boronic acid |

InChI |

InChI=1S/C8H7BF2O2/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-5,12-13H/b4-3+ |

InChI Key |

KOMVOXTYQNBAII-ONEGZZNKSA-N |

Isomeric SMILES |

B(/C=C/C1=CC(=C(C=C1)F)F)(O)O |

Canonical SMILES |

B(C=CC1=CC(=C(C=C1)F)F)(O)O |

Origin of Product |

United States |

Iii. Reactivity and Advanced Reaction Pathways of 3,4 Difluorostyryl Boronic Acid

Transition-Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic chemistry, and (3,4-Difluorostyryl)boronic acid is an excellent coupling partner in these transformations. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. libretexts.org

This compound can be coupled with a wide array of organic electrophiles. While specific studies on this compound are not extensively detailed in the provided search results, the general scope of Suzuki-Miyaura reactions with vinylboronic acids suggests its compatibility with various aryl and heteroaryl halides. nih.govnih.gov The reaction tolerates a broad range of functional groups on both the boronic acid and the electrophile. nih.gov However, limitations can arise. For instance, the presence of acidic functional groups on the boronic acid, such as carboxylic acids or phenols, can potentially inhibit the reaction by binding to the palladium catalyst. mit.edu Sterically hindered electrophiles may also present challenges, leading to lower yields or requiring more forcing reaction conditions.

A general representation of the Suzuki-Miyaura coupling of this compound is shown below:

Table 1: Illustrative Scope of Suzuki-Miyaura Coupling Partners for Vinylboronic Acids

| Electrophile | Catalyst System | Base | Solvent | Yield |

| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good to Excellent |

| Aryl Iodide | Pd(OAc)₂/SPhos | K₃PO₄ | n-Butanol | Good to Excellent |

| Heteroaryl Chloride | Pd₂(dba)₃/XPhos | K₃PO₄ | n-Butanol | Moderate to Good |

| Aryl Triflate | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Good |

This table represents typical conditions and outcomes for Suzuki-Miyaura reactions involving vinylboronic acids and is intended to be illustrative for this compound.

The choice of base and solvent is critical for the success of the Suzuki-Miyaura coupling. The base is required to activate the boronic acid, forming a more nucleophilic boronate species. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. researchgate.net The strength and nature of the base can significantly impact the reaction rate and yield. For instance, stronger bases may be required for less reactive electrophiles.

Table 2: Effect of Base and Solvent on a Model Suzuki-Miyaura Reaction

| Base | Solvent | Temperature (°C) | Yield (%) |

| K₂CO₃ | Toluene/H₂O (4:1) | 80 | 85 |

| Cs₂CO₃ | Dioxane | 100 | 92 |

| K₃PO₄ | n-Butanol | 100 | 95 |

| Na₂CO₃ | DMF/H₂O (1:1) | 90 | 78 |

This table illustrates the potential impact of different bases and solvents on the yield of a Suzuki-Miyaura reaction and is representative of the types of optimization studies performed.

The Chan-Lam coupling provides a pathway to form carbon-heteroatom bonds, specifically aryl ethers and aryl amines, by reacting an aryl boronic acid with an alcohol or an amine. wikipedia.orgnrochemistry.com This reaction is catalyzed by copper complexes and can often be performed at room temperature and open to the air. wikipedia.orgorganic-chemistry.org this compound can serve as the aryl boronic acid component in this reaction, enabling the synthesis of (3,4-difluorostyryl)amines and -ethers. The reaction mechanism is thought to involve a copper(III) intermediate that undergoes reductive elimination to form the desired product. wikipedia.org

A general scheme for the Chan-Lam coupling is as follows:

Table 3: Representative Chan-Lam Coupling Reactions

| Coupling Partner | Copper Catalyst | Base | Solvent | Yield |

| Phenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Good |

| Aniline | Cu(OAc)₂ | Et₃N | Toluene | Good to Excellent |

| Primary Amine | CuI | Cs₂CO₃ | DMF | Moderate to Good |

| Secondary Amine | Cu(OTf)₂ | 2,6-Lutidine | Dioxane | Moderate |

This table showcases typical conditions for Chan-Lam couplings and is illustrative for reactions involving this compound.

The Liebeskind-Srogl coupling is a mechanistically unique cross-coupling reaction that forms a new carbon-carbon bond from a thioester and a boronic acid. nih.govwikipedia.org This reaction is typically catalyzed by palladium(0) in the presence of a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). wikipedia.orgsynarchive.com this compound can be employed as the boronic acid partner to synthesize ketones. researchgate.net The reaction proceeds under neutral conditions, which is a significant advantage over many other cross-coupling methods. nih.gov

The general transformation is depicted below:

Table 4: Key Features of the Liebeskind-Srogl Coupling

| Feature | Description |

| Catalyst System | Pd(0) catalyst with a stoichiometric amount of a Cu(I) salt. wikipedia.org |

| Electrophile | Thioesters are common, but other organosulfur compounds can be used. wikipedia.org |

| Nucleophile | Boronic acids are typical coupling partners. researchgate.net |

| Reaction Conditions | Generally neutral and anhydrous. nih.gov |

| Product | Ketones are formed through a desulfitative cross-coupling process. nih.gov |

The Matteson homologation is a powerful method for the one-carbon extension of boronic esters. nih.govu-tokyo.ac.jp While the direct homologation of this compound is not explicitly detailed, the corresponding boronic ester can undergo this transformation. The reaction typically involves the treatment of a boronic ester with a dichloromethyl- or chloromethyllithium reagent, followed by rearrangement to form an α-chloro boronic ester. nih.govmdpi.com This intermediate can then be subjected to nucleophilic substitution or other transformations. The Matteson homologation is highly stereoselective when chiral diol auxiliaries are used on the boron atom. nih.gov The application of vinyl nucleophiles in Matteson homologations has been shown to be a versatile tool for synthesizing highly substituted and functionalized allyl boronic esters. acs.org

A simplified representation of the Matteson homologation is shown here:

Table 5: Steps in a Typical Matteson Homologation Sequence

| Step | Reagents | Intermediate/Product |

| 1. Boronic Ester Formation | This compound, Pinacol (B44631) | This compound pinacol ester |

| 2. Homologation | CH₂Cl₂, n-BuLi or LDA | α-Chloro-(3,4-difluorophenethyl)boronic acid pinacol ester |

| 3. Nucleophilic Substitution | Grignard Reagent (R-MgX) | Alkylated boronic ester |

This table outlines a general sequence for the Matteson homologation of a styryl boronic ester.

Suzuki-Miyaura Cross-Coupling

Conjugate Addition Reactions

The electron-deficient nature of the styrenyl system in this compound, amplified by the electron-withdrawing fluorine atoms, makes it an excellent coupling partner in various addition reactions.

Rhodium-catalyzed 1,4-conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of the 3,4-difluorostyryl moiety to a wide range of acceptors, including cyclic and acyclic enones, esters, and lactones. organic-chemistry.orgnih.gov The use of chiral phosphine (B1218219) ligands in conjunction with a rhodium precursor enables highly stereoselective transformations, yielding products with excellent enantiomeric excess. nih.gov

The general mechanism involves the transmetalation of the organoboronic acid to the rhodium(I) complex, followed by insertion of the α,β-unsaturated substrate into the rhodium-carbon bond. Subsequent protonolysis or hydrolysis regenerates the catalyst and releases the desired product. The choice of chiral ligand is crucial for achieving high stereoselectivity.

While specific studies on this compound are not extensively documented, the reactivity of other styryl and arylboronic acids provides a strong basis for predicting its behavior. For instance, in the presence of a chiral diene ligand, rhodium-catalyzed addition of styrylboronic acids to cyclic enones proceeds with high yields and enantioselectivities. The electronic nature of the boronic acid can influence the reaction rate and efficiency.

Similarly, the rhodium-catalyzed conjugate addition to α,β-unsaturated lactones offers a direct route to β-substituted lactones, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The stereoselective addition of this compound to these substrates would provide access to a novel class of fluorinated lactone derivatives.

Table 1: Representative Rhodium-Catalyzed Conjugate Addition of this compound to α,β-Unsaturated Carbonyls

| Entry | α,β-Unsaturated Carbonyl | Chiral Ligand | Yield (%) | ee (%) |

| 1 | Cyclohexenone | (S)-BINAP | 92 | 95 |

| 2 | Cyclopentenone | (R)-Tol-BINAP | 88 | 92 |

| 3 | Methyl Vinyl Ketone | (S)-SEGPHOS | 85 | 90 |

| 4 | Ethyl Acrylate | (R)-MeO-BIPHEP | 78 | 88 |

Note: The data in this table is illustrative and based on typical results for similar styrylboronic acids in rhodium-catalyzed conjugate additions.

Carbon-Hydrogen (C-H) Bond Functionalization

Direct C-H bond functionalization represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. While the C-H bonds of the aromatic ring in this compound are the primary sites for such transformations, the vinylic C-H bonds also present opportunities for functionalization.

Transition-metal-catalyzed C-H activation, particularly with palladium, rhodium, and iridium catalysts, has been widely employed for the arylation, alkenylation, and alkylation of various substrates. nih.gov For this compound, directed C-H functionalization could be achieved by introducing a directing group onto the aromatic ring, or through non-directed methods that exploit the inherent reactivity of the C-H bonds.

The fluorine substituents on the aromatic ring can influence the regioselectivity of C-H functionalization reactions. The electron-withdrawing nature of fluorine can deactivate the ring towards electrophilic attack but can also direct metallation to specific positions. Furthermore, the styrenic double bond can participate in various C-H functionalization reactions, such as Heck-type couplings, to introduce further complexity into the molecule.

Radical Generation and Photochemical Transformations

In recent years, organoboronic acids have gained recognition as versatile precursors for the generation of carbon-centered radicals under photochemical conditions. kuleuven.beresearchgate.net This reactivity opens up new avenues for the application of this compound in radical-mediated transformations.

Several mechanisms have been proposed for the generation of radicals from boronic acids. One common pathway involves the formation of a boronate complex, either by the addition of a base or through interaction with a photocatalyst. This complex can then undergo single-electron transfer (SET) to generate a radical cation, which subsequently fragments to produce a carbon-centered radical and boric acid. kuleuven.be Another approach involves the direct photoexcitation of a complex formed between the boronic acid and a suitable photosensitizer. nih.gov

Giese-type additions involve the reaction of a carbon-centered radical with an electron-deficient alkene. The generation of the (3,4-difluorostyryl) radical from its corresponding boronic acid under photochemical conditions would enable its addition to a variety of Michael acceptors. hw.ac.uk This approach provides a metal-free alternative to traditional conjugate addition methods and allows for the formation of C-C bonds under mild conditions.

The success of such a reaction would depend on the efficient generation of the styryl radical and its subsequent trapping by the acceptor. The difluorinated aromatic ring may influence the stability and reactivity of the radical intermediate.

Table 2: Plausible Giese-Type Addition of (3,4-Difluorostyryl) Radical to Michael Acceptors

| Entry | Michael Acceptor | Photocatalyst | Solvent | Yield (%) |

| 1 | Acrylonitrile | Eosin Y | Acetonitrile | 75 |

| 2 | Methyl Acrylate | Rose Bengal | Methanol | 80 |

| 3 | N-Phenylmaleimide | [Ir(ppy)₂ (dtbbpy)]PF₆ | DMF | 88 |

| 4 | Vinyl Sulfone | Methylene Blue | Dichloromethane | 70 |

Note: The data in this table is hypothetical and illustrates the potential application of this compound in Giese-type reactions based on established methodologies.

The combination of photochemistry and electrochemistry offers powerful strategies for initiating and controlling radical reactions. Photo(electro)chemical methods can be employed to generate the (3,4-difluorostyryl) radical from its boronic acid precursor with high efficiency and selectivity. nih.govnih.gov These methods often operate under mild conditions and can tolerate a wide range of functional groups.

For example, the photoelectrochemical oxidation of a boronate complex could generate the desired radical, which could then participate in various C-C bond-forming reactions, including cross-couplings and additions to unsaturated systems. The ability to fine-tune the reaction conditions through the applied potential and light intensity provides a high degree of control over the reactivity.

Iterative Carbon-Carbon Bond Formation Sequences

Iterative cross-coupling represents a powerful strategy for the controlled, sequential formation of multiple carbon-carbon bonds, enabling the rapid construction of complex molecular architectures from simple precursors. This approach is highly valuable in the synthesis of oligomers and other precisely defined macromolecules. The success of such sequences often relies on the ability to control the reactivity of the boronic acid or its derivatives through protecting groups or by modulating reaction conditions.

The controlled generation of boronic acid intermediates in situ is a sophisticated technique that addresses challenges associated with the stability, purification, and handling of certain boronic acids. This approach allows for the transient formation of a highly reactive species that is immediately consumed in a subsequent reaction, often enabling reaction cascades that would otherwise be difficult to achieve.

Research has demonstrated the in situ preparation of reactive allylic and benzylic boronic acids from the reaction of flow-generated diazo compounds with existing boronic acids. core.ac.uk These transient intermediates can then participate in further C-C bond-forming reactions. core.ac.uk This methodology allows for the formation of up to three new C-C bonds in a single sequence, culminating in the trapping of the final reactive boronic acid with an aldehyde. core.ac.uk

Another strategy for controlling reactivity involves the use of boronic acid surrogates, such as boronate esters (e.g., pinacol esters) or organotrifluoroborates. nih.gov These derivatives often exhibit different reactivity profiles and greater stability compared to the free boronic acids. Their controlled hydrolysis or activation at a specific point in a reaction sequence can release the boronic acid in situ, triggering the desired coupling event. For example, the slow, controlled hydrolytic release of arylboronic acids from their corresponding potassium aryltrifluoroborate salts has been shown to be beneficial in Suzuki-Miyaura couplings by minimizing side reactions. nih.gov

While there is no specific literature detailing the in situ generation of this compound for iterative sequences, the principles derived from studies on other vinyl and aryl boronic acids provide a conceptual framework. A potential, though currently undocumented, pathway could involve the hydroboration of 3,4-difluorophenylacetylene (B126801) with a borane (B79455) reagent to generate the styrylboronic intermediate directly in the reaction vessel for a subsequent coupling reaction. The reactivity of the difluorostyryl moiety would be influenced by the electronic effects of the fluorine substituents, which could modulate the rates of transmetalation in a catalytic cycle.

The following table illustrates an example of an iterative, three-component coupling reaction involving the in situ formation of a boronate complex, demonstrating the principles of controlled, sequential bond formation.

Table 1: Illustrative Example of a Sequential Three-Component Coupling via a Vinyl Boronate Intermediate This table presents data for a reaction involving a generic vinyl boronate ester to illustrate the concept of iterative bond formation and does not represent a reaction performed with this compound.

| Entry | Radical Precursor (Alkyl Iodide) | Vinyl Boronate | Product | Yield (%) |

| 1 | Ethyl iodoacetate | (E)-Styrylboronic acid pinacol ester | α-Alkenylated ester | 85 |

| 2 | Iodoacetonitrile | (E)-Styrylboronic acid pinacol ester | α-Alkenylated nitrile | 78 |

| 3 | Perfluorohexyl iodide | (E)-Styrylboronic acid pinacol ester | α-Alkenylated perfluoroalkane | 90 |

Data is synthesized from general procedures found in contemporary organic chemistry literature for illustrative purposes.

V. Stereoselective Synthesis Utilizing 3,4 Difluorostyryl Boronic Acid

Diastereoselective and Enantioselective Carbon-Carbon Bond Formations

The formation of new carbon-carbon bonds with control over diastereoselectivity and enantioselectivity is a critical goal in organic synthesis. This is often achieved through reactions like the Suzuki-Miyaura coupling, where a chiral catalyst or substrate can influence the stereochemical outcome. For styrylboronic acids, this would involve the creation of chiral centers adjacent to the newly formed bond.

Despite the general knowledge of such reactions, specific studies detailing the diastereomeric ratios or enantiomeric excesses achieved when using (3,4-Difluorostyryl)boronic acid as a reactant could not be located. Such data would be crucial for understanding the steric and electronic influence of the 3,4-difluorophenyl group on the stereochemical course of these reactions.

Control of Olefin Geometry in Styryl Boronic Acid Reactions

A key aspect of reactions involving styryl boronic acids is the retention of the olefin geometry. The Suzuki-Miyaura reaction is known to generally proceed with retention of the stereochemistry of the vinyl partner. This means that if one starts with the (E)-isomer of this compound, the resulting coupled product is expected to also have (E)-geometry at the double bond.

While this is a general principle, specific experimental verification and quantitative data on the degree of stereoretention for this compound in various coupling reactions are not documented in the available literature. Research in this area would confirm the expected stereochemical outcome and investigate any potential for isomerization under different reaction conditions.

Applications in the Synthesis of Chiral Molecules and Advanced Intermediates

Styrylboronic acids can serve as precursors to a variety of chiral molecules and complex synthetic intermediates. The difluorinated styryl motif is of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. The stereoselective introduction of the (3,4-Difluorostyryl) group could lead to novel chiral building blocks.

However, there are no published examples of the successful application of this compound in the total synthesis of chiral natural products or the preparation of advanced, enantioenriched intermediates. Such studies would be invaluable for demonstrating the synthetic utility of this specific reagent.

Ligand and Catalyst Design for Stereocontrol in Cross-Coupling Reactions

The choice of ligand and metal catalyst is paramount for achieving high levels of stereocontrol in cross-coupling reactions. Chiral phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and other ligand classes have been extensively developed to induce enantioselectivity in reactions with various boronic acids.

A systematic study of different chiral ligands in the Suzuki-Miyaura coupling of this compound would be necessary to identify the optimal catalyst system for high enantiomeric excess. This would involve screening a library of ligands and optimizing reaction parameters such as solvent, base, and temperature. To date, no such detailed investigation focused on this specific boronic acid has been reported.

Vi. Computational Studies of 3,4 Difluorostyryl Boronic Acid Chemistry

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost that is well-suited for studying molecules of the size and complexity of (3,4-Difluorostyryl)boronic acid. researchgate.netnih.gov DFT calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic structures. nih.govnih.gov For fluorinated phenylboronic acids, which serve as close analogs, DFT has been successfully used to determine the most stable conformers and to analyze their spectroscopic properties. nih.govnih.gov

A significant application of DFT is the mapping of reaction energy landscapes. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.netrsc.org By identifying the lowest energy pathways, the mechanism of a reaction can be elucidated. For reactions involving this compound, such as Suzuki-Miyaura cross-coupling or addition reactions, DFT can be used to model the entire catalytic cycle. researchgate.net This would involve locating the transition states for key steps like oxidative addition, transmetalation, and reductive elimination. The calculated activation barriers for these steps provide a quantitative measure of the reaction kinetics. For instance, in related systems, DFT has been used to understand the stereospecificity of reactions by comparing the energies of different diastereomeric transition states. rsc.org

A representative, hypothetical energy profile for a reaction involving this compound, as would be determined by DFT calculations, is presented below. The values are illustrative and based on typical energy barriers found in related catalytic reactions.

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Intermediate 1 | -5.2 |

| 3 | Transition State 1 | +18.5 |

| 4 | Intermediate 2 | -12.7 |

| 5 | Transition State 2 | +25.3 |

| 6 | Products | -20.0 |

This interactive table illustrates a hypothetical two-step reaction pathway. The activation energy is determined by the highest transition state energy.

The reactivity of boronic acids is intrinsically linked to the speciation of the boron center. In solution, boronic acids can exist in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. lodz.pl DFT calculations, particularly when combined with appropriate solvation models, can predict the relative stabilities of these species and how they interact with other molecules, such as ligands or solvent molecules. lodz.pl This is critical for understanding reaction mechanisms, as the active species in a catalytic cycle may be the boronate anion. Furthermore, DFT can model the coordination of ligands to the boron atom, which can significantly influence its reactivity. nih.gov For example, the formation of boronate esters with diols can be modeled to understand their stability and electronic properties. lodz.pl

The two fluorine atoms on the phenyl ring of this compound have a profound impact on its electronic properties and, consequently, its reactivity and stability. DFT is an excellent tool for quantifying these effects. Natural Bond Orbital (NBO) analysis can be used to determine atomic charges and delocalization of electron density, revealing the electron-withdrawing nature of the fluorine atoms. nih.gov This withdrawal of electron density can affect the acidity of the boronic acid and the nucleophilicity of the styryl group.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of chemical reactivity. DFT calculations can provide the energies and spatial distributions of these frontier orbitals. nih.govnih.gov The electron-withdrawing fluorine atoms are expected to lower the energies of both the HOMO and LUMO of this compound compared to its non-fluorinated counterpart. This has implications for its behavior in reactions; for example, a lower LUMO energy can make the molecule a better electron acceptor.

A table of representative HOMO-LUMO energy values for different substituted styrylboronic acids, as would be calculated by DFT, is shown below.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Styrylboronic acid | -6.2 | -1.5 | 4.7 |

| 4-Fluorostyrylboronic acid | -6.4 | -1.7 | 4.7 |

| This compound | -6.6 | -1.9 | 4.7 |

This interactive table demonstrates the expected trend of decreasing HOMO and LUMO energies with increasing fluorine substitution, a key indicator of altered electronic reactivity.

Advanced Quantum Chemical Calculations for Mechanistic Elucidation

While DFT is a versatile tool, for very high accuracy or in cases where DFT may be unreliable (for example, in systems with significant multi-reference character), more advanced quantum chemical methods can be employed. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate energy calculations, albeit at a much higher computational cost. nih.gov These methods can be used to benchmark the results obtained from DFT for key transition states or intermediates in a reaction mechanism involving this compound. This ensures the reliability of the computationally derived mechanism.

Solvation Models and Their Role in Simulating Reaction Environments

Reactions are almost always carried out in a solvent, and the solvent can have a significant effect on reaction rates and equilibria. Computational models must account for these solvent effects to be predictive. tum.de Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used in conjunction with DFT calculations. tum.deyoutube.com These models treat the solvent as a continuous medium with a given dielectric constant, which polarizes in response to the charge distribution of the solute molecule. youtube.com

For this compound, these models are essential for accurately calculating properties like pKa, the stability of charged intermediates, and the energy barriers of reactions in solution. lodz.pl In some cases, an explicit solvation model, where a number of solvent molecules are included directly in the quantum mechanical calculation, may be used to study specific solute-solvent interactions, such as hydrogen bonding. youtube.com More advanced hybrid models combine a few explicit solvent molecules with a continuum model to capture the best of both approaches. youtube.com The choice of solvation model is a critical aspect of the computational methodology and can significantly impact the accuracy of the predicted results. youtube.com

Vii. Advanced Spectroscopic Analysis in Mechanistic Investigations

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹¹B NMR)

In situ NMR spectroscopy allows for the real-time observation of a chemical reaction as it proceeds within the NMR tube. This provides direct evidence for the formation of intermediates and products, offering a window into the reaction pathway without the need for isolation. For (3,4-Difluorostyryl)boronic acid, both ¹⁹F and ¹¹B NMR are particularly powerful probes.

¹⁹F NMR Spectroscopy: The presence of two fluorine atoms on the phenyl ring of this compound makes ¹⁹F NMR an exceptionally sensitive and informative technique. nih.gov The key advantages include a wide chemical shift range, 100% natural abundance of the ¹⁹F nucleus, and the absence of background signals in typical reaction media. acs.orgnih.gov The chemical shifts of the fluorine atoms are highly sensitive to changes in their electronic microenvironment. nih.gov Consequently, any transformation at the boronic acid moiety—such as complexation, esterification, or participation in a coupling reaction—will induce a change in the ¹⁹F NMR spectrum. This allows for precise tracking of the consumption of the starting material and the emergence of new fluorine-containing species. For instance, the binding of fluorinated boronic acids to diols can be monitored, as the formation of a boronate ester alters the electronic environment of the aryl ring, leading to a distinct new set of signals in the ¹⁹F NMR spectrum. nih.gov

¹¹B NMR Spectroscopy: As the nucleus at the heart of the reactive center, ¹¹B provides direct information about the coordination state and geometry of the boron atom. nsf.gov Boronic acids feature a trigonal planar, sp²-hybridized boron atom, which typically resonates in a specific region of the ¹¹B NMR spectrum. mdpi.comsdsu.edu Upon reaction, such as the formation of a boronate ester with a diol or a complex with a Lewis base, the boron atom often becomes tetracoordinate and sp³-hybridized. mdpi.com This change in hybridization and coordination results in a significant upfield shift in the ¹¹B NMR spectrum. nsf.govnih.gov

In situ ¹¹B NMR can therefore be used to monitor the equilibrium between the free boronic acid and its various complexed or reacted forms. nih.govresearchgate.net For example, in a reaction with a diol, one can observe the decrease in the intensity of the sp² boron signal and the corresponding increase in the sp³ boron signal of the newly formed boronate ester. nsf.govmdpi.com This method is invaluable for studying reaction kinetics and determining the relative stability of intermediates. mdpi.com

Table 1: Representative ¹¹B NMR Chemical Shifts for Different Boron Species Note: These are general ranges and can be influenced by solvent, concentration, and specific substituents.

| Boron Species | Hybridization | Typical ¹¹B NMR Chemical Shift (ppm) |

|---|---|---|

| Arylboronic Acids | sp² | ~30 |

| Boroxines (anhydrides) | sp² | ~33 |

| Boronate Esters (tetracoordinate) | sp³ | +12 to -8 |

| Amine-Coordinated Boronate Esters | sp³ | ~14 |

| Trifluoroborate Salts | sp³ | ~3 |

Mass Spectrometry for Reaction Intermediates and Product Identification

Mass spectrometry is a highly sensitive analytical technique used to detect and identify molecules by measuring their mass-to-charge ratio (m/z). nih.gov It is particularly effective for identifying reaction intermediates, even those that are present in very low concentrations, and for confirming the structure of final products. nih.govrsc.org Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile compounds like boronic acids and their derivatives. nih.govresearchgate.net

In the context of reactions involving this compound, such as Suzuki-Miyaura coupling, ESI-MS can be used to intercept and characterize key intermediates. Many catalytic cycles involve charged species (e.g., cationic palladium complexes), which are readily detectable by ESI-MS. nih.gov By analyzing aliquots of the reaction mixture at various time points, a timeline of the appearance and disappearance of different species can be constructed, helping to piece together the mechanistic puzzle.

Challenges in the MS analysis of boronic acids include their tendency to form cyclic anhydrides (boroxines) or solvent adducts, which can complicate spectra. rsc.org However, optimized methods using techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with ESI-MS (UHPLC-MS) can separate these different species before detection, allowing for clear identification and quantification. rsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown intermediates and products, which is crucial for their definitive identification. rsc.org

Table 2: Application of Mass Spectrometry in Boronic Acid Reaction Analysis

| Analytical Goal | Mass Spectrometry Technique | Key Findings & Applications |

|---|---|---|

| Identification of Intermediates | Electrospray Ionization (ESI-MS) | Detection of low-abundance charged intermediates in catalytic cycles. nih.gov |

| Product & Impurity Profiling | Liquid Chromatography-MS (LC-MS) | Separation and identification of starting materials, products, and byproducts like boroxines. rsc.orgnih.gov |

| Structural Confirmation | High-Resolution MS (HRMS) | Provides exact mass and elemental composition for definitive identification of novel compounds. rsc.org |

| Reaction Monitoring | ESI-MS, UHPLC-MS | Quantitative analysis of reaction components over time to determine kinetics. rsc.org |

Spectroscopic Characterization of Boron-Containing Complexes

This compound can form a variety of stable, isolable complexes with other molecules. These can include boronate esters formed with diols, adducts with Lewis bases (e.g., amines), or complexation with metal centers. The full spectroscopic characterization of these complexes is essential to understand their structure and properties. This typically involves a combination of NMR spectroscopy, mass spectrometry, and often other methods like infrared (IR) spectroscopy and X-ray crystallography.

For a boron-containing complex derived from this compound, a full characterization would include:

¹H and ¹³C NMR: To confirm the structure of the organic framework, including the styryl and difluorophenyl moieties.

¹¹B NMR: To confirm the formation of the complex by observing the characteristic shift of the boron signal. For example, the formation of a boronate ester with 1,8-naphthalenediol results in a distinct ¹¹B NMR signal around 28.0 ppm. rsc.org

¹⁹F NMR: To observe the changes in the fluorine environment upon complexation. The chemical shifts of the fluorine atoms serve as sensitive probes of the electronic structure of the complex. rsc.org

Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition of the complex, verifying its identity. rsc.orgnih.gov

For example, the characterization of BODIPY (boron-dipyrromethene) dyes, which are highly fluorescent boron complexes, routinely involves a suite of spectroscopic methods including UV-Vis absorption, fluorescence, NMR, and mass spectrometry to fully establish their structure and photophysical properties. nih.govsemanticscholar.org Similarly, amine-borane complexes are characterized by a distinct quartet in their ¹¹B NMR spectra (due to coupling with the BH₃ protons) and can be precisely identified using HRMS. rsc.org This comprehensive approach ensures an unambiguous structural assignment for any new boron-containing complex.

Viii. Derivatization Strategies and Functional Group Transformations

Formation of Diverse Boronate Esters for Tunable Reactivity and Stability

Boronic acids, including (3,4-Difluorostyryl)boronic acid, readily undergo esterification with diols to form boronate esters. wikipedia.orgnih.gov This transformation is often reversible and serves to protect the boronic acid group, modify its reactivity, and improve its stability, particularly towards air and moisture. sigmaaldrich.com The choice of the diol is crucial as it directly influences the properties of the resulting boronate ester.

Commonly used diols for this purpose include pinacol (B44631), ethylene (B1197577) glycol, and various chiral diols. Pinacol esters, for instance, are widely used due to their high stability and ease of purification. The formation of these esters can be achieved by reacting this compound with the corresponding diol, often in the presence of a dehydrating agent or by azeotropic removal of water.

The stability of boronate esters can be a significant advantage in multi-step syntheses where the boronic acid functionality needs to be preserved while other transformations are carried out on the molecule. For example, the use of MIDA (N-methyliminodiacetic acid) protected boronate esters offers enhanced stability and compatibility with a broader range of reaction conditions, including anhydrous cross-coupling reactions. sigmaaldrich.com

Table 1: Common Diols for Boronate Ester Formation and Their Effects

| Diol | Resulting Ester Type | Key Features |

| Pinacol | Pinacol boronate ester | High stability, crystalline, commonly used in Suzuki-Miyaura coupling. |

| Ethylene glycol | Dioxaborolane | Generally less stable than pinacol esters. |

| Neopentyl glycol | Dioxaborinane | Offers different steric and electronic properties compared to pinacol esters. |

| Catechol | Catechol boronate ester | Can alter the electronic properties of the boron center. |

| Chiral diols (e.g., (R,R)-2,3-butanediol) | Chiral boronate ester | Used in asymmetric synthesis to induce stereoselectivity. |

| N-methyliminodiacetic acid (MIDA) | MIDA boronate ester | High stability, compatible with anhydrous cross-coupling conditions, allows for slow release of the boronic acid. sigmaaldrich.com |

Conversion to Organotrifluoroborates as Versatile Reagents

A significant derivatization strategy for this compound is its conversion to the corresponding potassium organotrifluoroborate salt (K[(3,4-F₂C₆H₃CH=CH)BF₃]). This transformation is typically achieved by reacting the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). researchgate.net The resulting organotrifluoroborates are generally crystalline, air-stable, and moisture-stable solids, which makes them easier to handle and store compared to the parent boronic acids. sigmaaldrich.comresearchgate.net

The enhanced stability of organotrifluoroborates is a major advantage. While boronic acids can undergo dehydration to form cyclic boroxines, organotrifluoroborates are less prone to such side reactions. nih.gov This stability allows for more controlled and reproducible reactivity in various chemical transformations.

In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, organotrifluoroborates often serve as "slow-release" sources of the corresponding boronic acid. ed.ac.uk The hydrolysis of the trifluoroborate to the active boronic acid species can be controlled by the reaction conditions, which can be beneficial in catalytic cycles by maintaining a low concentration of the reactive boronic acid, thereby minimizing side reactions. ed.ac.uk However, the rate of this hydrolysis is dependent on several factors, including the nature of the organic substituent. ed.ac.uk

Table 2: Comparison of this compound and its Potassium Trifluoroborate Salt

| Property | This compound | Potassium (3,4-Difluorostyryl)trifluoroborate |

| Chemical Formula | C₈H₇BF₂O₂ | C₈H₆BF₅K |

| Stability | Prone to dehydration to form boroxines. | Generally air and moisture stable solid. sigmaaldrich.comresearchgate.net |

| Handling | Can be challenging due to potential instability. | Easier to handle and store. |

| Reactivity | Directly active in many cross-coupling reactions. | Often requires in situ hydrolysis to the boronic acid for reactivity. ed.ac.uk |

| Solubility | Varies depending on the solvent. | Often soluble in polar solvents. |

Post-Synthetic Modification of the Boronic Acid Moiety

While the primary utility of this compound lies in reactions involving the carbon-boron bond, the boronic acid moiety itself can undergo further transformations. These post-synthetic modifications can introduce new functionalities and expand the synthetic utility of the molecule.

One such modification is the conversion of the boronic acid to a boronic acid derivative with altered Lewis acidity or reactivity. For instance, reaction with amines or other Lewis bases can form adducts that modulate the reactivity of the boron center.

Furthermore, the boronic acid group can be replaced entirely through various chemical reactions. For example, under certain conditions, the C-B bond can be cleaved and replaced with other functional groups, although this is a less common application for styrylboronic acids which are primarily valued for their role in cross-coupling reactions.

Cascade and Multi-Component Reactions for Complex Molecule Synthesis

This compound is an excellent candidate for participation in cascade and multi-component reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step. tcichemicals.com In these reactions, multiple chemical transformations occur sequentially in one pot without the need for isolating intermediates. rsc.org

Aryl and vinylboronic acids are frequently employed in palladium-catalyzed MCRs. nih.govnih.gov For instance, a cascade reaction could involve an initial Suzuki-Miyaura coupling of this compound with a suitable partner, followed by an intramolecular cyclization or another bond-forming event. Such strategies allow for the rapid construction of complex polycyclic structures. rsc.orgnih.gov

Multi-component reactions involving boronic acids can lead to the formation of diverse molecular scaffolds. rsc.orgorganic-chemistry.org For example, a reaction could be designed where this compound, an aldehyde, and an amine are combined in a single pot to generate a complex amino-alcohol derivative. The Ugi and Passerini reactions are classic examples of MCRs, and while they don't directly use boronic acids as a primary component, the principles can be adapted to incorporate organoboron reagents. tcichemicals.com

The development of novel cascade and multi-component reactions involving this compound holds significant promise for the efficient synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

Ix. Applications in Supramolecular Chemistry

Design of Reversible Covalent Assemblies through Diol Complexation

The cornerstone of boronic acid chemistry in supramolecular science is its ability to form reversible covalent bonds with 1,2- and 1,3-diols to create boronate esters. This dynamic nature allows for the construction of self-healing materials and stimuli-responsive assemblies.

The equilibrium between a boronic acid and a diol to form a boronate ester is highly dependent on the pH of the medium. Generally, the boronic acid is in a neutral, trigonal planar state at acidic pH, which has a lower affinity for diols. As the pH increases to become more alkaline, the boronic acid converts to a more nucleophilic, tetrahedral boronate anion, which readily complexes with diols. This pH-dependent equilibrium is a powerful tool for creating stimuli-responsive materials.

While no specific studies on (3,4-Difluorostyryl)boronic acid have been reported, it is anticipated that this compound would exhibit similar pH-responsive behavior. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring would likely lower the pKa of the boronic acid group, shifting the pH at which the trigonal-to-tetrahedral transition occurs. This could allow for the formation of diol complexes at lower pH values compared to non-fluorinated analogues.

Table 1: Predicted pH-Responsive Behavior of this compound with a Generic Diol

| pH Condition | Boronic Acid State | Diol Complexation | Supramolecular Assembly State |

| Acidic (e.g., pH < 5) | Predominantly trigonal | Low affinity, minimal complexation | Disassembled |

| Neutral to Basic (e.g., pH > 7) | Predominantly tetrahedral | High affinity, significant complexation | Assembled |

This pH-tunable complexation could be harnessed to create hydrogels that assemble and disassemble in response to pH changes, or nanoparticle systems that release an encapsulated cargo under specific pH conditions.

Integration into Molecular Recognition Systems

Boronic acids are widely employed as synthetic receptors for the molecular recognition of saccharides and other diol-containing biomolecules. The specificity of this recognition can be fine-tuned by modifying the structure of the boronic acid molecule.

The this compound molecule possesses a styryl group, which can participate in π-π stacking interactions, and the fluorine atoms can engage in hydrogen bonding or other non-covalent interactions. These additional interaction sites could be exploited to enhance the binding affinity and selectivity for specific diol-containing analytes. For instance, the difluorophenyl ring could interact with a complementary aromatic moiety on a target molecule, leading to a more stable host-guest complex.

Although no experimental data is available for this compound, the general principle is well-established. For example, diboronic acid sensors have been shown to bind saccharides with high affinity through the cooperative action of two boronic acid groups. Similarly, the combination of the boronic acid and the functionalized styryl group in this compound could lead to enhanced recognition capabilities.

Development of Hierarchical Self-Assembled Structures

Hierarchical self-assembly involves the spontaneous organization of molecules into well-defined structures on multiple length scales. Boronic acid-diol interactions are a powerful tool for driving such assembly processes. The directionality and reversibility of boronate ester formation allow for the creation of complex architectures such as polymers, networks, and nanostructures.

The this compound molecule could serve as a versatile building block for hierarchical self-assembly. Its linear, somewhat rigid structure could favor the formation of one-dimensional chains or fibrous structures when complexed with a suitable di-diol linker. Furthermore, the potential for π-π stacking of the difluorostyryl units could provide an additional driving force for the organization of these primary structures into higher-order assemblies.

Table 2: Potential Hierarchical Structures from this compound

| Building Blocks | Primary Assembly | Secondary Assembly | Potential Application |

| This compound + Divalent Diol | Linear polymer chains via boronate ester linkages | Bundling of chains via π-π stacking | Anisotropic conductive materials, liquid crystals |

| This compound + Trivalent Diol | 2D network structures | Stacking of 2D sheets | Porous materials for separation or catalysis |

X. Materials Science Applications of 3,4 Difluorostyryl Boronic Acid Derivatives

Precursors for the Synthesis of Functional Polymers and Organic Electronics

The styrylboronic acid group is a key functional handle for polymerization reactions, particularly the Suzuki-Miyaura cross-coupling reaction. libretexts.orgyoutube.com This palladium-catalyzed reaction forms carbon-carbon bonds between organoboranes and organic halides, providing a powerful tool for the synthesis of conjugated polymers. libretexts.org These polymers, featuring alternating aromatic and vinyl units, often exhibit interesting optoelectronic properties, making them suitable for applications in organic electronics.

The presence of the 3,4-difluoro substitution on the phenyl ring significantly influences the electronic properties of the resulting polymers. The strong electron-withdrawing nature of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. This can lead to enhanced stability against oxidation and, in some cases, improved charge carrier mobility.

Derivatives of (3,4-Difluorostyryl)boronic acid can be copolymerized with a variety of dihaloaromatic compounds to create a range of functional polymers. The properties of these polymers can be fine-tuned by the choice of the comonomer. For instance, copolymerization with electron-rich aromatic units can lead to polymers with small bandgaps, which are of interest for organic photovoltaics and near-infrared (NIR) emitting devices.

Table 1: Potential Comonomers for Suzuki-Miyaura Polymerization with this compound Derivatives

| Comonomer | Potential Polymer Properties | Potential Applications |

| 9,9-dioctylfluorene-2,7-dibromide | Blue emission, high quantum yield | Organic Light-Emitting Diodes (OLEDs) |

| 4,7-dibromo-2,1,3-benzothiadiazole | Low bandgap, strong absorption in the visible range | Organic Photovoltaics (OPVs), Photodetectors |

| 2,5-dibromothiophene | Good charge transport characteristics | Organic Field-Effect Transistors (OFETs) |

The resulting polymers can be processed from solution to form thin films, a key requirement for the fabrication of large-area electronic devices. The difluorostyryl unit can also enhance the intermolecular interactions and packing of the polymer chains, which is crucial for efficient charge transport.

Building Blocks for Fluorescent Materials and Optical Sensors

Boronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters. nih.govrsc.org This interaction can be transduced into a change in the fluorescence properties of a molecule, forming the basis for optical sensors. rsc.orgnih.gov The this compound moiety can be incorporated into larger fluorogenic structures to create sensors for diol-containing molecules, such as saccharides and glycoproteins. nih.govresearchgate.net

The styryl group acts as a conjugated linker between the boronic acid recognition site and a fluorophore. Upon binding of a diol to the boronic acid, the hybridization of the boron atom changes from sp2 to sp3. This alters the electronic properties of the boronic acid group, which in turn modulates the photophysical properties of the entire molecule. nih.gov This can manifest as a change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. nih.gov

The fluorine atoms on the phenyl ring can further enhance the performance of such sensors. They can increase the acidity of the boronic acid, which can lead to stronger binding with diols at physiological pH. nih.gov Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the intramolecular charge transfer (ICT) characteristics of the fluorophore, potentially leading to a more pronounced and ratiometric sensing response. nih.gov

Table 2: Examples of Fluorophores for Integration with this compound for Sensor Development

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Potential Analytes |

| Naphthalene | ~280 | ~330 | Monosaccharides |

| Coumarin | ~350-450 | ~400-550 | Catecholamines |

| Pyrene | ~340 | ~375, 395 | Glycoproteins |

| BODIPY | ~480-580 | ~500-600 | Reactive Oxygen Species |

The development of fluorescent sensors based on this compound derivatives holds promise for applications in biomedical diagnostics, environmental monitoring, and industrial process control. rsc.org

Surface Functionalization of Inorganic Substrates (e.g., Silicon)

The boronic acid group can form strong covalent bonds with oxide surfaces, such as silicon oxide (SiO₂), which is the native oxide layer on silicon wafers. nih.govosti.gov This property allows for the surface functionalization of silicon and other inorganic substrates with a monolayer of this compound derivatives. The styryl group provides a handle for further chemical modifications or for imparting specific properties to the surface.

The reaction of this compound with a hydroxylated silicon surface results in the formation of Si-O-B linkages. osti.gov This process can be carried out from solution, providing a straightforward method for creating well-defined organic layers on inorganic substrates. The resulting modified surfaces can exhibit altered properties such as hydrophobicity, biocompatibility, and electronic characteristics.

For example, the vinyl group of the immobilized styryl moiety can be used for subsequent "click" chemistry reactions or for polymerization from the surface to create polymer brushes. The difluorophenyl group can modify the surface energy and electronic properties of the substrate. Such functionalized silicon surfaces are of interest for applications in biosensors, microelectronics, and as platforms for controlled cell growth.

A study on the functionalization of hydrogen-terminated silicon surfaces with 4-vinylbenzeneboronic acid, a structurally similar compound, demonstrated the formation of a densely packed monolayer. nih.gov This suggests that this compound could be a valuable tool for creating robust and functional organic-inorganic hybrid materials.

Components in Covalent Organic Frameworks (COFs) and Related Networks

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. rsc.orgnih.gov Boronic acids are one of the most common building blocks used in the synthesis of COFs, typically through the formation of boroxine (B1236090) or boronate ester linkages. alfa-chemistry.comtcichemicals.com The self-condensation of boronic acids or their co-condensation with polyols leads to the formation of these robust, porous networks. alfa-chemistry.com

This compound can serve as a linker in the construction of COFs. Its difunctional nature (boronic acid and vinyl group) allows for its incorporation into the framework structure. The trigonal planar geometry of the boronic acid group can direct the formation of 2D or 3D frameworks with predictable topologies. researchgate.net

The presence of the 3,4-difluorostyryl moiety within the COF structure can impart specific functionalities. The fluorine atoms can enhance the chemical stability of the framework and influence its gas sorption and separation properties due to altered pore-wall interactions. The vinyl groups within the pores can be post-synthetically modified to introduce additional functionalities or to create new materials.

Table 3: Potential Building Blocks for COF Synthesis with this compound Derivatives

| Building Block | Linkage Type | Potential COF Properties |

| 1,3,5-Tris(4-formylphenyl)benzene | Imine | High porosity, good chemical stability |

| 2,3,6,7,10,11-Hexahydroxytriphenylene | Boronate Ester | High surface area, ordered pores |

| 1,4-Phenylenediamine | Imine | Electrically conductive |

The resulting COFs could find applications in gas storage and separation, catalysis, and as materials for electronic devices. tcichemicals.com The ability to tailor the properties of COFs at the molecular level by choosing appropriate building blocks like this compound makes them a highly promising class of materials. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for (3,4-Difluorostyryl)boronic acid, and what challenges arise during purification?

- Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using fluorinated styryl precursors and boronic acid derivatives. Challenges include purification due to boronic acid instability in aqueous or oxygen-rich environments. To mitigate this, intermediates are often synthesized as boronic esters (e.g., pinacol esters), which are more stable and easier to purify via column chromatography . Post-synthesis, esters are hydrolyzed under mild acidic conditions to yield the free boronic acid .

Q. Which spectroscopic techniques are effective for characterizing this compound, and how does boroxine formation affect analysis?

- Answer: Nuclear magnetic resonance (NMR, especially and NMR) and mass spectrometry (MS) are primary tools. However, boronic acids undergo dehydration to form boroxines, complicating MS analysis. Derivatization with 1,2-diols (e.g., 1,2-dihydroxybenzene) stabilizes the compound by forming cyclic boronic esters, enabling reliable MALDI-MS detection without boroxine interference .

Q. How does the boronic acid moiety influence binding affinity to diols in sensor applications?

- Answer: The boronic acid group reversibly binds 1,2- or 1,3-diols via boronate ester formation, with binding strength dependent on pH and diol stereochemistry. Fluorine substituents on the styryl group enhance electron-withdrawing effects, increasing Lewis acidity and improving binding to saccharides or glycoproteins. Competitive binding assays using fluorescence quenching are standard for quantifying affinity .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in drug design?

- Answer: Density functional theory (DFT) calculates molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and non-covalent interactions (NCI) to predict reactivity. For example, fluorine atoms increase electrophilicity at the boron center, enhancing interactions with biological targets like proteases. Reduced density gradient (RDG) analysis further visualizes steric and van der Waals interactions critical for inhibitor design .

Q. What strategies mitigate non-specific binding when studying glycoprotein interactions with boronic acid-functionalized surfaces?

- Answer: Buffer optimization (e.g., high-pH Tris buffers) minimizes ionic interactions, while surface passivation with polyethylene glycol (PEG) reduces hydrophobic binding. Competitive elution with sorbitol disrupts weak boronate-diol bonds, isolating specific glycoprotein interactions. Selectivity is validated via control experiments with non-glycosylated proteins (e.g., RNase A vs. RNase B) .

Q. What thermogravimetric analysis (TGA) parameters are critical for assessing the thermal stability of this compound?

- Answer: Key parameters include onset degradation temperature () and residual mass at 600°C. Fluorine substituents enhance thermal stability by forming protective char layers. Degradation pathways are identified via evolved gas analysis (EGA) coupled with FTIR, revealing CO and BF as primary byproducts. Comparative studies with non-fluorinated analogs highlight structural contributions to stability .

Q. How to resolve discrepancies between computational predictions (e.g., HOMO-LUMO gaps) and experimental reactivity data?

- Answer: Validate computational models using experimental techniques like cyclic voltammetry to measure redox potentials. If DFT-predicted HOMO-LUMO gaps underestimate reactivity, refine basis sets (e.g., B3LYP/6-311++G**) or incorporate solvent effects via polarizable continuum models (PCM). Cross-check with X-ray crystallography to confirm molecular geometry .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.